molecular formula C20H17BrN2O5 B11686930 4-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate

4-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate

Cat. No.: B11686930
M. Wt: 445.3 g/mol
InChI Key: ACJYJEYVJYKPJS-GDNBJRDFSA-N
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Description

4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a bromophenyl group, a dioxopyrazolidinylidene moiety, and a methoxyphenyl propanoate group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Cyclization to Form the Dioxopyrazolidinylidene Moiety: The bromophenyl intermediate undergoes cyclization with appropriate reagents to form the dioxopyrazolidinylidene structure.

    Coupling with Methoxyphenyl Propanoate: The final step involves coupling the dioxopyrazolidinylidene intermediate with methoxyphenyl propanoate under suitable reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group and dioxopyrazolidinylidene moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and potential for further modification in research and industrial settings.

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

[4-[(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenyl] propanoate

InChI

InChI=1S/C20H17BrN2O5/c1-3-18(24)28-16-9-4-12(11-17(16)27-2)10-15-19(25)22-23(20(15)26)14-7-5-13(21)6-8-14/h4-11H,3H2,1-2H3,(H,22,25)/b15-10-

InChI Key

ACJYJEYVJYKPJS-GDNBJRDFSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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